3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Overview
Description
3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Conversion to Value-Added Chemicals
The catalytic conversion of carbohydrates to furfural and hydroxymethylfurfural using heterogeneous acid-catalysts is a significant area of research. Studies have increased in recent years, focusing on the optimization of yields through selective conversion. This process is crucial for producing value-added chemicals from renewable sources, highlighting the application of 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one in the sustainable chemical industry. Researchers aim to correlate the physicochemical properties of catalysts with their catalytic activity, providing insights for future studies in carbohydrate dehydration reactions to furfural and HMF (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Synthesis of High-Value Fine Chemicals
Recent advancements in the selective hydrogenation of furfural and its derivatives to pentanediol have been reviewed. This process is a green approach with significant application prospects and research value. It focuses on the catalysts used in the catalytic hydrogenation and the design and application of these catalysts from various aspects, including type, reaction mechanism, and structure-activity relationships. This research direction is critical for developing new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives, demonstrating another application of this compound (Tan et al., 2021).
Lithium-Ion Battery Electrodes
The role of vanadium pentoxide (V2O5) in lithium-ion batteries, due to its unique crystalline structure, has been critically reviewed. This research provides a comprehensive analysis based on about 250 publications, focusing on micro- and nano-materials of V2O5 and V2O5-based composites for electrodes. The review introduces two concepts: the “high capacity band” and “empirical total capacity retention,” aimed at aiding researchers in designing advanced electrodes for future batteries. This area showcases the material's application in enhancing the performance of lithium-ion batteries (Yue & Liang, 2017).
Transition Metal Compound Studies
The use of NEXAFS (Near-edge X-ray Absorption Fine Structure) technique in studying transition metal compounds, including oxides, nitrides, carbides, and sulfides, highlights its importance in understanding the physical and chemical properties of these materials. This comprehensive review covers NEXAFS studies of compounds in various forms and discusses the correlation between experimental NEXAFS spectra and local bonding environments, such as d-electrons number, spin configurations, and crystal structures. This research emphasizes the role of transition metal compounds in materials science, catalysis, and environmental science (Chen, 1998).
Safety and Hazards
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVVUIIJPWANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941793 | |
Record name | Hexahydropentalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19915-11-8, 29365-79-5 | |
Record name | cis-Bicyclo(3.3.0)-octan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Bicyclo(3.3.0)-octan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydropentalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.